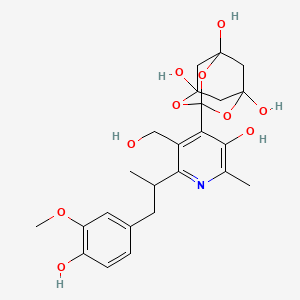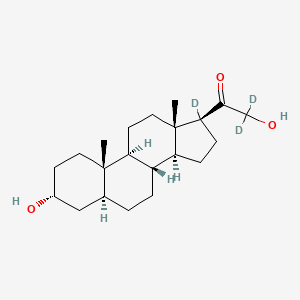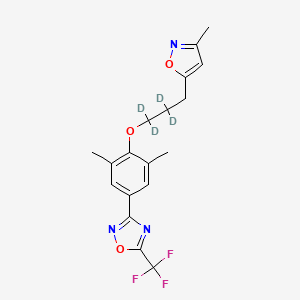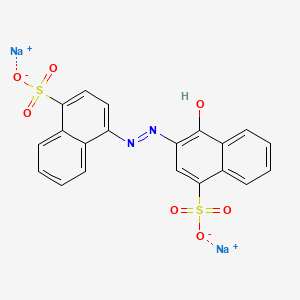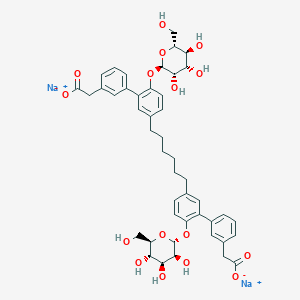
Bimosiamose (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bimosiamose (disodium) is a small molecule drug known for its role as a pan-selectin inhibitor. It is primarily used in the treatment of various inflammatory diseases, including asthma, chronic obstructive pulmonary disease, and psoriasis . The compound works by inhibiting the adhesion of leukocytes to endothelial cells, thereby reducing inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bimosiamose (disodium) involves multiple steps, starting with the preparation of the core biphenyl structure. The process includes the following steps:
Formation of Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.
Functionalization: The biphenyl core is then functionalized with various substituents, including carboxymethyl groups and glycosyl moieties.
Glycosylation: The final step involves the glycosylation of the biphenyl core with glucose derivatives to form the complete Bimosiamose structure.
Industrial Production Methods
Industrial production of Bimosiamose (disodium) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bimosiamose (disodium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the biphenyl core.
Substitution: Substitution reactions are used to introduce different substituents onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated compounds and strong bases like sodium hydroxide.
Major Products Formed
Applications De Recherche Scientifique
Bimosiamose (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying selectin inhibition and leukocyte adhesion.
Biology: Investigated for its role in modulating immune responses and reducing inflammation.
Medicine: Explored as a therapeutic agent for treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease, and psoriasis.
Mécanisme D'action
Bimosiamose (disodium) exerts its effects by inhibiting the adhesion of leukocytes to endothelial cells. This is achieved through the inhibition of selectins, which are cell adhesion molecules involved in the inflammatory response. By blocking the interaction between leukocytes and endothelial cells, Bimosiamose (disodium) reduces the recruitment of inflammatory cells to sites of inflammation, thereby alleviating symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
TBC-1269: Another pan-selectin inhibitor with similar properties and applications.
Rivipansel: A selectin inhibitor used in the treatment of vaso-occlusive crises in sickle cell disease.
Uproleselan: A selectin inhibitor investigated for its potential in treating acute myeloid leukemia.
Uniqueness
Bimosiamose (disodium) is unique in its ability to inhibit multiple selectins (E-selectin, L-selectin, and P-selectin) simultaneously, making it a versatile and effective anti-inflammatory agent. Its broad-spectrum selectin inhibition sets it apart from other compounds that target only specific selectins.
Propriétés
Formule moléculaire |
C46H52Na2O16 |
|---|---|
Poids moléculaire |
906.9 g/mol |
Nom IUPAC |
disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate |
InChI |
InChI=1S/C46H54O16.2Na/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52;;/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52);;/q;2*+1/p-2/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+;;/m1../s1 |
Clé InChI |
ZGEPTUZKSXWWAB-PNGDFCJYSA-L |
SMILES isomérique |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])OC6C(C(C(C(O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


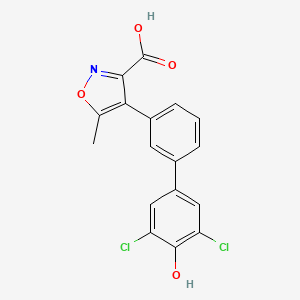
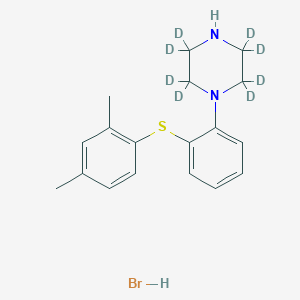
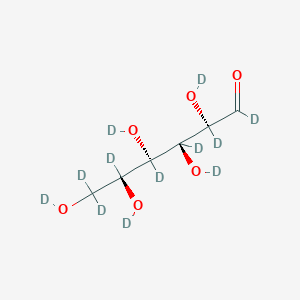

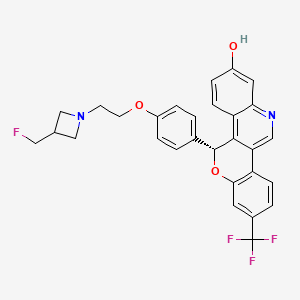
![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)
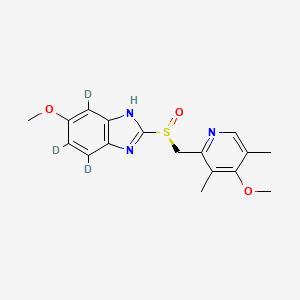
![N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)

